1-Fluoro-4-methylnaphthalene 1-Fluoro-4-methylnaphthalene
Brand Name: Vulcanchem
CAS No.: 315-50-4
VCID: VC8376391
InChI: InChI=1S/C11H9F/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
SMILES: CC1=CC=C(C2=CC=CC=C12)F
Molecular Formula: C11H9F
Molecular Weight: 160.19 g/mol

1-Fluoro-4-methylnaphthalene

CAS No.: 315-50-4

Cat. No.: VC8376391

Molecular Formula: C11H9F

Molecular Weight: 160.19 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-4-methylnaphthalene - 315-50-4

Specification

CAS No. 315-50-4
Molecular Formula C11H9F
Molecular Weight 160.19 g/mol
IUPAC Name 1-fluoro-4-methylnaphthalene
Standard InChI InChI=1S/C11H9F/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
Standard InChI Key PLMASSIYHVIVTO-UHFFFAOYSA-N
SMILES CC1=CC=C(C2=CC=CC=C12)F
Canonical SMILES CC1=CC=C(C2=CC=CC=C12)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Fluoro-4-methylnaphthalene (C₁₁H₉F) consists of a fused bicyclic aromatic system with fluorine at position 1 and a methyl group at position 4. The naphthalene framework ensures planarity, while substituents influence electron distribution and intermolecular interactions. Comparative analysis with isomers such as 1-fluoro-2-methylnaphthalene (CAS 573-99-9) reveals that positional differences significantly alter properties. For instance, the 2-methyl isomer exhibits a density of 1.112 g/cm³ and a boiling point of 246.63°C , whereas the 4-methyl variant likely has distinct steric and electronic profiles due to the methyl group’s distal placement relative to fluorine.

Table 1: Comparative Properties of Fluorinated Naphthalene Derivatives

CompoundMolecular FormulaDensity (g/cm³)Boiling Point (°C)Melting Point (°C)
1-Fluoro-2-methylnaphthalene C₁₁H₉F1.112246.63N/A
8-Fluoro-1-methylnaphthalene C₁₁H₉FN/AN/AN/A

Synthetic Methodologies

Halogenation and Alkylation

The synthesis of 1-fluoro-2-methylnaphthalene involves Friedel-Crafts alkylation followed by fluorination . Similarly, 1-fluoro-4-methylnaphthalene could be synthesized through directed ortho-metalation or halogen exchange. For instance, treating 4-methylnaphthalen-1-ol with diethylaminosulfur trifluoride (DAST) might replace hydroxyl with fluorine, though regioselectivity challenges may arise.

Physicochemical Properties

Electronic Effects

Fluorine’s strong electron-withdrawing nature and the methyl group’s electron-donating effects create a polarized electronic environment. This interplay influences reactivity in electrophilic substitution, where fluorine directs incoming substituents to meta positions, while methyl groups favor para/ortho sites. Such effects are critical in designing derivatives for optoelectronic materials or pharmaceuticals.

Thermal Stability and Phase Behavior

Although direct data on 1-fluoro-4-methylnaphthalene are scarce, its 2-methyl isomer decomposes at 246.63°C , suggesting that the 4-methyl variant may exhibit similar thermal resilience. Differential scanning calorimetry (DSC) studies on analogous compounds could provide melting points and phase-transition enthalpies.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated naphthalenes are pivotal in medicinal chemistry. For example, 1-fluoro-2-methylnaphthalene derivatives have been explored as GABA receptor modulators . The 4-methyl isomer’s steric profile may enhance binding affinity in drug candidates targeting hydrophobic enzyme pockets.

Materials Science

The compound’s aromaticity and substituent effects make it a candidate for organic semiconductors. Fluorine’s electronegativity can lower the highest occupied molecular orbital (HOMO) energy, improving charge transport in thin-film transistors.

Challenges and Future Directions

Synthetic Accessibility

Current methods for fluorinated naphthalenes often require harsh conditions or expensive catalysts. Developing regioselective fluorination protocols for 4-methylnaphthalene remains a priority. Photoredox catalysis or electrochemical methods may offer greener alternatives.

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